molecular formula C17H16N2O B8260514 2,4-Dimethyl-6-(1-phenyl-1H-pyrazol-5-YL)phenol CAS No. 288401-52-5

2,4-Dimethyl-6-(1-phenyl-1H-pyrazol-5-YL)phenol

Cat. No.: B8260514
CAS No.: 288401-52-5
M. Wt: 264.32 g/mol
InChI Key: SGRGAEFILJFORS-UHFFFAOYSA-N
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Description

2,4-Dimethyl-6-(1-phenyl-1H-pyrazol-5-YL)phenol is a complex organic compound that belongs to the class of phenols It features a phenol group substituted with two methyl groups at the 2 and 4 positions, and a 1-phenyl-1H-pyrazol-5-yl group at the 6 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-6-(1-phenyl-1H-pyrazol-5-YL)phenol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the pyrazole ring through the reaction of phenylhydrazine with a suitable diketone. This intermediate is then subjected to further reactions to introduce the phenol and methyl groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of catalysts and specific reaction conditions to ensure efficient production. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-6-(1-phenyl-1H-pyrazol-5-YL)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrazole ring.

    Substitution: Electrophilic aromatic substitution can occur at the phenol ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring.

Scientific Research Applications

2,4-Dimethyl-6-(1-phenyl-1H-pyrazol-5-YL)phenol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research into its pharmacological effects may lead to the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-6-(1-phenyl-1H-pyrazol-5-YL)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrazole ring can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethylphenol: Lacks the pyrazole ring, making it less complex.

    1-Phenyl-1H-pyrazol-5-ylphenol: Similar structure but without the methyl groups.

    2,4,6-Trimethylphenol: Contains an additional methyl group but lacks the pyrazole ring.

Uniqueness

2,4-Dimethyl-6-(1-phenyl-1H-pyrazol-5-YL)phenol is unique due to the combination of the phenol and pyrazole moieties, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

2,4-dimethyl-6-(2-phenylpyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O/c1-12-10-13(2)17(20)15(11-12)16-8-9-18-19(16)14-6-4-3-5-7-14/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGRGAEFILJFORS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C2=CC=NN2C3=CC=CC=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50695480
Record name 2,4-Dimethyl-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

288401-52-5
Record name 2,4-Dimethyl-6-(2-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50695480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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